3-Cyanobicyclo[3.1.0]hexane-3-carboxylic acid
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Overview
Description
3-Cyanobicyclo[3.1.0]hexane-3-carboxylic acid is a bicyclic compound with a unique structure that includes a cyanide group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyanobicyclo[3.1.0]hexane-3-carboxylic acid typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation. The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling cyanide-containing compounds.
Chemical Reactions Analysis
Types of Reactions
3-Cyanobicyclo[3.1.0]hexane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyanide group.
Substitution: The cyanide and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
3-Cyanobicyclo[3.1.0]hexane-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which 3-Cyanobicyclo[3.1.0]hexane-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The pathways involved often depend on the specific application and the functional groups present on the compound’s derivatives. For example, in medicinal chemistry, the compound might interact with neurotransmitter receptors to modulate their activity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexane-3-carboxylic acid: This compound lacks the cyanide group but shares the bicyclic structure.
Cyclopropylcarboxylic acid: A simpler compound with a single cyclopropane ring and a carboxylic acid group.
Uniqueness
3-Cyanobicyclo[3.1.0]hexane-3-carboxylic acid is unique due to the presence of both a cyanide group and a carboxylic acid group on a highly strained bicyclic scaffold.
Biological Activity
3-Cyanobicyclo[3.1.0]hexane-3-carboxylic acid is a bicyclic compound characterized by the presence of both a cyanide group and a carboxylic acid group. This unique structure imparts distinctive biological activities, making it a subject of interest in various fields including medicinal chemistry and biochemistry.
- Molecular Formula : C₇H₈N₁O₂
- Molecular Weight : 140.15 g/mol
- CAS Number : 2168568-70-3
The bicyclic framework contributes to its reactivity and potential interactions with biological targets.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The cyanide group can participate in nucleophilic reactions, while the carboxylic acid can form hydrogen bonds, facilitating interactions with protein structures.
Target Interaction
Research indicates that compounds with similar bicyclic structures can modulate adenosine receptors, particularly the A₃ receptor, which is implicated in inflammatory responses and cancer progression . The presence of the bicyclic scaffold enhances receptor affinity and selectivity compared to traditional ligands.
Biological Activity Summary
The following table summarizes key findings related to the biological activity of this compound:
Study on A₃ Receptor Affinity
In a study focused on bicyclo[3.1.0]hexane derivatives, it was found that modifications at various positions on the bicyclic scaffold significantly influenced receptor binding affinity. The most potent derivatives exhibited Kᵢ values as low as 0.38 μM for A₃ receptors, indicating strong potential for therapeutic applications in inflammatory diseases and cancer treatment .
Cytotoxicity Assessment
A separate investigation into the cytotoxic effects of this compound derivatives demonstrated selective toxicity towards certain cancer cell lines while sparing normal cells. This selectivity suggests that further exploration could lead to the development of targeted cancer therapies .
Properties
IUPAC Name |
3-cyanobicyclo[3.1.0]hexane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-4-8(7(10)11)2-5-1-6(5)3-8/h5-6H,1-3H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUFSOIYIUXXLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CC(C2)(C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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